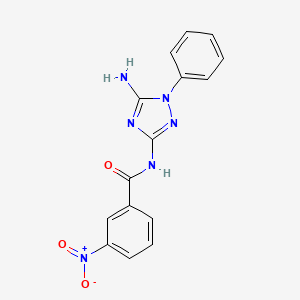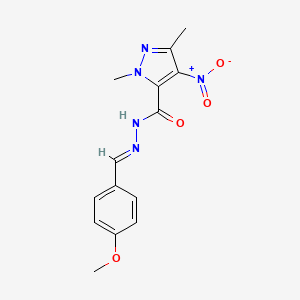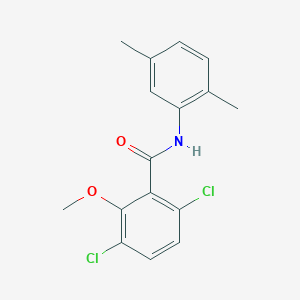![molecular formula C22H32N2O3 B5598375 2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5598375.png)
2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol is a useful research compound. Its molecular formula is C22H32N2O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.24129289 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Structure and Properties
The compound's chemical structure, specifically its piperidine and pyrrolidine rings, has been studied for its conformational properties. Kumar et al. (2010) analyzed a similar compound, focusing on the envelope conformations of the piperidine and pyrrolidine rings, as well as their orientation with respect to other ring systems in the molecule. This information is valuable for understanding the 3D structure of related compounds, including 2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol (Kumar et al., 2010).
2. Organocatalysis
Research by Singh et al. (2013) explored the use of pyrrolidine derivatives in organocatalysis, specifically in asymmetric Michael addition reactions. This study highlights the potential of pyrrolidine-based catalysts, a group to which our compound of interest belongs, in synthesizing various compounds with high yield and stereoselectivity (Singh et al., 2013).
3. Analytical Methodologies
Muszalska et al. (2005) developed analytical methods for a compound with a similar structure, focusing on UV spectrophotometric analysis and chromatographic techniques. These methodologies can be relevant for analyzing and determining the purity of this compound (Muszalska et al., 2005).
4. CO2 Solubility Studies
Liu et al. (2019) investigated the CO2 equilibrium solubility in novel tertiary amines, including pyrrolidine derivatives. Such research is crucial in developing new solvents and understanding their environmental interactions. This could extend to understanding the solubility properties of our compound of interest (Liu et al., 2019).
5. Luminescent Properties
Li et al. (2015) synthesized macrocyclic co-crystals based on pyridyl-substituted α,β-unsaturated ketones and studied their luminescent properties. This research area could be relevant for exploring the luminescent properties of our compound, which has a related structure (Li et al., 2015).
6. Vapor-Liquid Equilibrium and Viscosity Modeling
Pourabadeh et al. (2020) modeled the vapor-liquid equilibrium and viscosity of mixtures containing N-methyl-2-pyrrolidone. This research could inform studies on the physicochemical properties of our compound in various solvent systems (Pourabadeh et al., 2020).
Properties
IUPAC Name |
[1-[4-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-22(2,27)12-11-17-7-9-18(10-8-17)20(25)24-15-5-6-19(16-24)21(26)23-13-3-4-14-23/h7-10,19,27H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZQHZSNXYZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5598297.png)
![1-acetyl-3-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5598300.png)
![2-(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5598309.png)
![3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598310.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5598316.png)
![benzyl {[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}carbamate hydrochloride](/img/structure/B5598328.png)




![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)
![3-(1H-imidazol-2-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5598368.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)

